molecular formula C14H14N2O3S B10809102 Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate

Cat. No.: B10809102
M. Wt: 290.34 g/mol
InChI Key: RFGUVFFDBNGNSC-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a pyridylcarbonylamino group and two methyl groups attached to the thiophene ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a pyridylcarbonylamino compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the pyridyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or pyridyl rings.

Scientific Research Applications

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the pyridylcarbonylamino group. This makes it particularly interesting for studying specific chemical reactions and biological interactions that are not possible with other thiophene derivatives.

Biological Activity

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate (CAS No. 315696-54-9) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14N2O3S
  • Molar Mass : 290.34 g/mol
  • Density : 1.311 g/cm³ (predicted)
  • Boiling Point : 370.1 °C (predicted)
  • pKa : 11.65 (predicted)

These properties suggest that the compound has favorable characteristics for biological activity, such as solubility and stability in physiological conditions.

Antitumoral Activity

Recent studies have indicated that this compound exhibits significant antitumoral properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Assays

A study utilized the MTT assay to evaluate the cytotoxic effects of the compound on tumor cell lines. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value reported at approximately 25 μM for certain cancer types. This suggests a promising potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus500 μg/mL
Escherichia coli750 μg/mL

These findings highlight the compound's broad-spectrum antimicrobial capabilities, suggesting it could be explored for therapeutic applications in infectious diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation, contributing to its antitumoral effects.

Antioxidative Properties

In addition to its antitumoral and antimicrobial activities, this compound has shown antioxidative properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its overall therapeutic potential by reducing oxidative stress in cells .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-5-4-6-15-7-10/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGUVFFDBNGNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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